

# Application Notes and Protocols for 25-Gauge Vitreous Biopsy for Cytopathology

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing a vitreous biopsy using a 25-gauge trocar system for cytopathological analysis. This technique is essential for the diagnosis of various vitreoretinal diseases, including intraocular lymphomas, infectious and non-infectious uveitis, and other masquerade syndromes.[1][2][3][4]

## Introduction

Vitreous biopsy is a critical procedure for establishing a definitive diagnosis in patients with refractory vitritis, posterior uveitis, and suspected intraocular malignancies.[1] The use of small-gauge instrumentation, specifically 25-gauge transconjunctival sutureless vitrectomy (25G-TSV), has become a preferred method. It offers advantages over larger gauge systems, including reduced operating time, faster patient recovery, and less postoperative inflammation, without compromising the diagnostic yield.[5][6] Obtaining an undiluted vitreous specimen is paramount, particularly in cases of suspected intraocular lymphoma, to maximize the diagnostic yield for cytopathology and ancillary studies like flow cytometry.[1]

## Quantitative Data Summary

The diagnostic yield and complication rates are critical metrics for evaluating the effectiveness and safety of the vitreous biopsy procedure. The following tables summarize quantitative data from various studies.

Table 1: Diagnostic Yield of 25-Gauge Vitreous Biopsy in Suspected Intraocular Lymphoma

Study	Number of Eyes	Diagnostic Yield for IOL
Sas-Chen et al. (2014)[5]	18	83.3%
Hovy et al. (Retrospective Review)[3]	13	30.8%

Table 2: Influence of Vitrectomy Cut Rate on Cell Viability (In Vitro)

Cut Rate (cuts per minute)	Cell Viability (CCK-8 Assay)	Histological Cell Count
500	No significant	No significant
1000	variation	variation
4000		
7500		
15000		
Data from an in-vitro study using a human Burkitt lymphoma cell line suggests that modern high-speed dual-blade 25-gauge vitrectomy systems do not significantly impact lymphoma cell viability with increasing cut rates.[7][8]		

Table 3: Complication Rates Associated with Vitrectomy for Biopsy

Complication	Rate (per 29 vitrectomies) <a href="#">[3]</a>	Notes
Hypotony	3.4%	The use of small-gauge sutureless techniques helps minimize this risk.
Retinal Detachment	3.4%	A potential risk with any intraocular surgery. <a href="#">[9]</a>
Vitreous Hemorrhage	Not specified	Often a transient complication that resolves spontaneously. <a href="#">[9]</a>

Note: A separate study comparing needle aspiration to mechanized vitrectomy (with a 20-gauge instrument) found no significant difference in the rates of intraoperative hyphema or postoperative retinal detachment between the two methods.[\[10\]](#)

## Experimental Protocols

### Protocol 1: Surgical Procedure for 25-Gauge Vitreous Biopsy

This protocol describes the technique for obtaining an undiluted vitreous sample using a 25-gauge pars plana vitrectomy system with air infusion to maintain intraocular pressure.[\[1\]](#)

Materials:

- 25-gauge vitrectomy system (e.g., Constellation® Vision System)
- 25-gauge valved trocars and cannula system
- Sterile air source for infusion

- 10 mL sterile syringe
- Balanced Salt Solution (BSS)
- Standard ophthalmic surgical prep and drape

Procedure:

- System Preparation:
  1. Prime the vitrectomy cassette and infusion line with BSS. Crucially, do not prime the vitrectomy probe itself.[\[1\]](#)
  2. Clamp the infusion line and detach it distal to the auto-infusion valve.
  3. Flush the line with 10 mL of sterile air to remove all BSS, then reattach it.[\[1\]](#)
- Surgical Site Preparation:
  1. Prep and drape the eye in a standard sterile fashion.
  2. Perform a subconjunctival anesthetic injection.
- Trocar and Cannula Placement:
  1. Create three standard 25-gauge pars plana sclerotomy ports using the valved trocars, displacing the conjunctiva.[\[1\]](#)
  2. Insert the infusion cannula into the inferotemporal port and confirm its correct intravitreal placement.
- Vitreous Sample Collection:
  1. Disconnect the suction line from the vitrectomy probe and attach it to a 10 mL syringe for manual aspiration.[\[1\]](#)
  2. Initiate sterile air infusion at an intraocular pressure (IOP) of 35 mmHg.[\[1\]](#)
  3. Introduce the vitrectomy probe into the vitreous cavity.

4. Perform the vitrectomy, aspirating the undiluted vitreous sample manually into the attached syringe. The air infusion will maintain the IOP and prevent hypotony.
  5. Continue aspiration until an adequate sample volume (approximately 3-4 mL) is obtained or the vitrector tip is at a safe distance from the retina.[\[1\]](#)
- Conclusion of Biopsy:
    1. Once the sample is collected, remove the instruments from the eye.
    2. Detach the syringe containing the vitreous specimen.[\[1\]](#)
    3. Reconnect the suction line to the vitrectomy probe.
    4. Switch the infusion from air to BSS at a standard IOP (e.g., 25 mmHg) and complete the vitrectomy as required.[\[1\]](#)
    5. Remove cannulas and ensure sclerotomies are self-sealing.

## Protocol 2: Cytopathological Sample Processing

Proper and prompt handling of the vitreous specimen is critical to preserve cellular integrity for accurate diagnosis.

Materials:

- Freshly collected undiluted vitreous sample
- Preservative solution (e.g., PreservCyt® Solution for ThinPrep®)[\[11\]](#)
- Sterile containers
- Centrifuge
- Microscope slides
- Fixatives (e.g., 95% ethanol)[\[12\]](#)
- Stains (e.g., Papanicolaou, Giemsa)[\[4\]](#)[\[12\]](#)

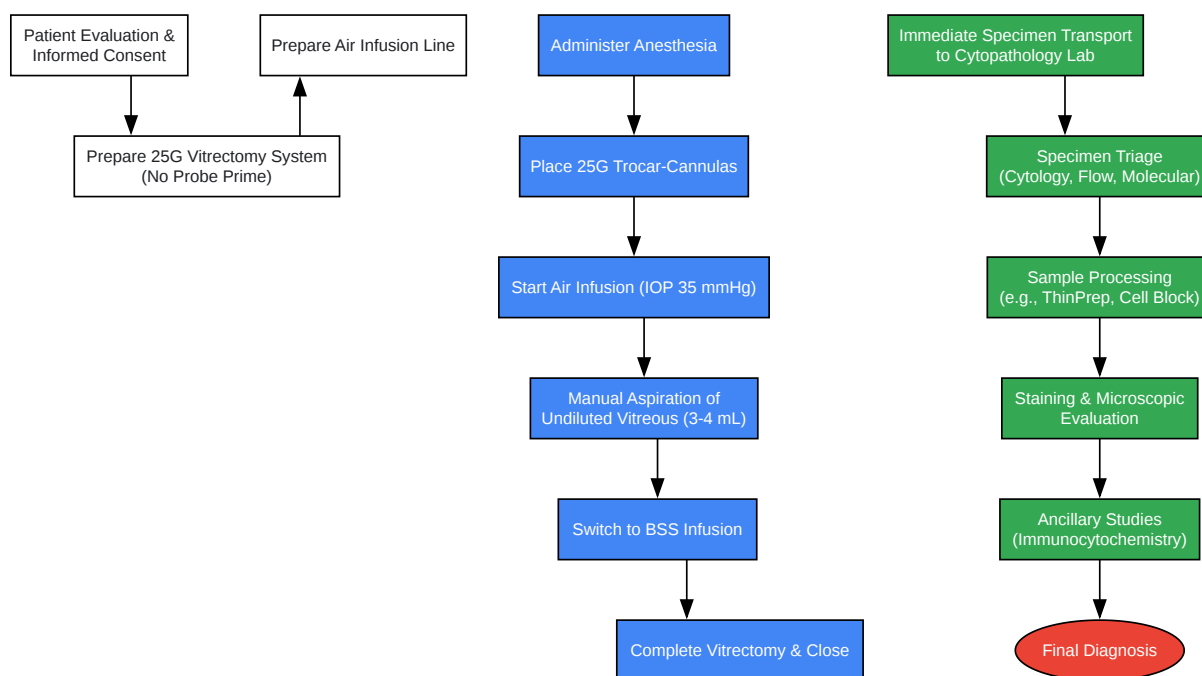
#### Procedure:

- Immediate Handling:
  1. Send the freshly aspirated vitreous fluid (>0.5 mL) to the laboratory immediately without any added fixative.[\[13\]](#)
  2. If a delay is unavoidable, refrigerate the specimen.[\[13\]](#)
- Specimen Triage (for suspected lymphoma):[\[14\]](#)
  1. Allocate the specimen for multiple analyses if sufficient volume is available:
    - Flow cytometry (often from the more diluted cassette washings).
    - Cytology smears (ethanol-fixed and air-dried).
    - Cell block preparation (fixed in formalin).
    - Molecular studies (e.g., PCR for gene rearrangements).
- Cytospin/Thin-Layer Preparation (ThinPrep® Method):[\[11\]](#)
  1. Centrifuge the vitreous sample to pellet the cellular components.
  2. Discard the supernatant.
  3. Resuspend the cell pellet in a preservative solution like PreservCyt®.[\[11\]](#)
  4. Use an automated system (e.g., ThinPrep® 2000) to disperse the cells onto a filter, which is then pressed against a microscope slide to create a thin, even layer of cells.[\[11\]](#)
  5. Immediately place the slide into a fixative solution.
- Staining and Evaluation:
  1. Stain slides using standard cytological techniques such as Papanicolaou (Pap) stain, which provides excellent nuclear detail, or Giemsa stain, which can be better for demonstrating lymphoma cells.[\[4\]](#)[\[12\]](#)

2. An experienced ocular pathologist should evaluate the slides for features of malignancy (e.g., atypical lymphoid cells with high nuclear-to-cytoplasmic ratio, prominent nucleoli, necrosis) or inflammation.<sup>[4][12]</sup>
- Ancillary Studies:
    1. Perform immunocytochemistry on cell block sections or destained slides for specific cell markers (e.g., CD20, CD19 for B-cell lymphoma) to confirm a diagnosis.<sup>[4][12]</sup>

## Visualizations

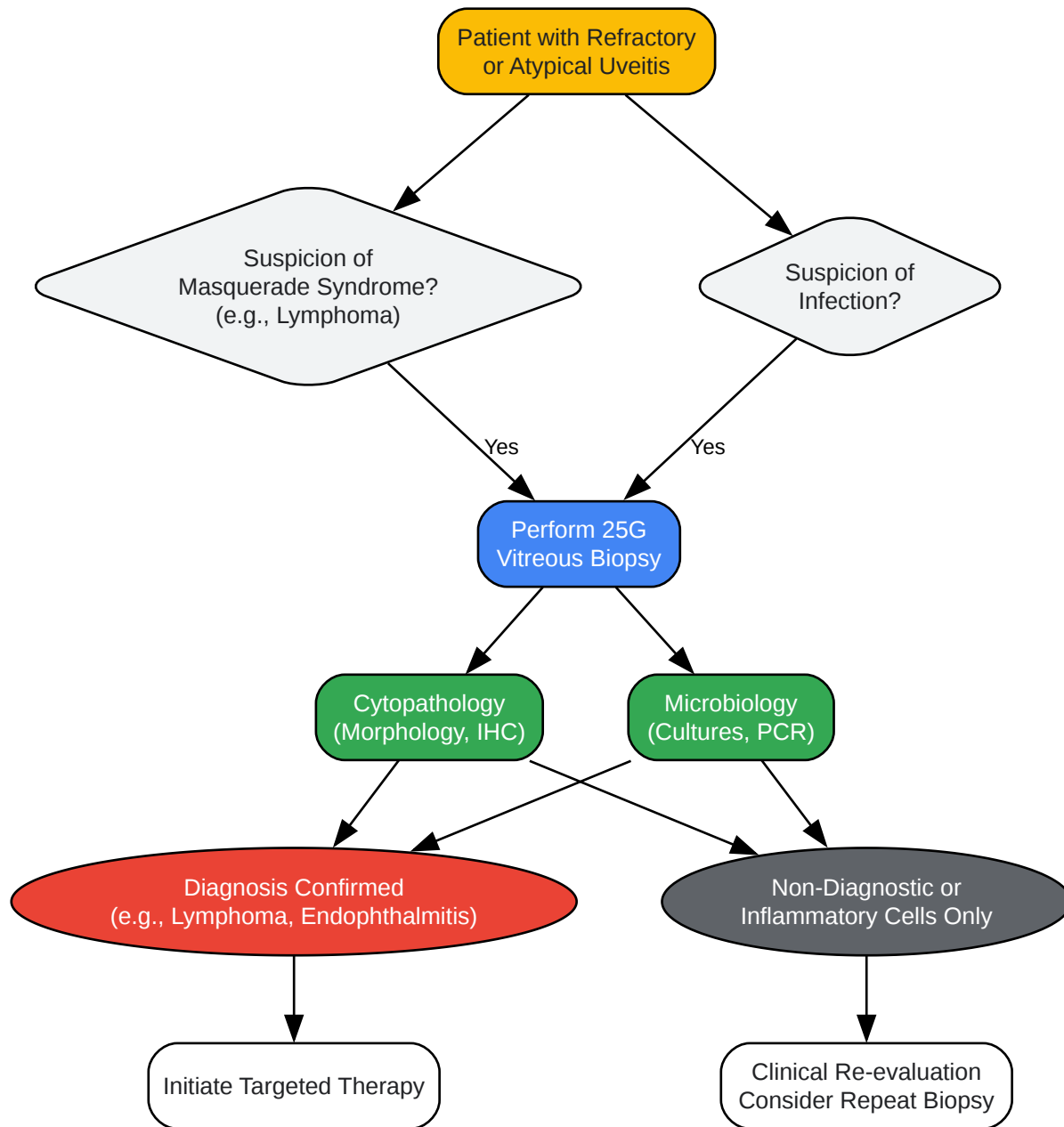
### Experimental Workflow Diagram



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Caption: Workflow for 25-gauge vitreous biopsy from patient preparation to final diagnosis.

## Logical Relationship for Diagnostic Approach in Uveitis



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Caption: Decision-making pathway for utilizing vitreous biopsy in uveitis diagnosis.



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- To cite this document: BenchChem. [Application Notes and Protocols for 25-Gauge Vitreous Biopsy for Cytopathology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669555#how-to-perform-a-vitreous-biopsy-for-cytopathology-using-a-25-gauge-trocar]

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